Cas no 1806006-95-0 (6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)

6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine
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- インチ: 1S/C6H4F4N2/c7-2-1-3(11)12-5(4(2)8)6(9)10/h1,6H,(H2,11,12)
- InChIKey: TWWYVLWPJHRVJJ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(N)N=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023029980-250mg |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 250mg |
$714.00 | 2022-04-01 | |
Alichem | A023029980-500mg |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 500mg |
$980.00 | 2022-04-01 | |
Alichem | A023029980-1g |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine |
1806006-95-0 | 97% | 1g |
$1,831.20 | 2022-04-01 |
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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6-Amino-3,4-difluoro-2-(difluoromethyl)pyridineに関する追加情報
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine: A Novel Scaffold for Targeted Therapeutic Applications
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine (CAS No. 1806006-95-0) represents a structurally unique pyridine derivative with potential applications in pharmaceutical research. This compound's molecular framework combines multiple fluorine atoms and an amino group, creating a versatile platform for drug discovery. The fluorine substitution at positions 3, 4, and 2-(difluoromethyl) introduces electronic and steric effects that modulate its biological activity, while the amino group enhances its reactivity and functional versatility. Recent studies have highlighted its role as a building block for developing inhibitors targeting specific enzymes and receptors.
The CAS No. 1806006-95-0 identifier underscores its unique chemical identity, distinguishing it from structurally similar compounds. This compound's synthesis typically involves multi-step organic reactions, including fluorination and amino functionalization. The fluorinated pyridine core is particularly attractive due to its ability to interact with hydrophobic pockets in target proteins, a feature that has been exploited in recent drug design strategies. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its utility as a scaffold for modulating kinase activity, a critical target in oncology.
6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine has shown promising pharmacological profiles in preclinical models. Its fluorine-containing ring system exhibits enhanced metabolic stability compared to non-fluorinated analogs, a trait that has been leveraged in the development of long-acting therapeutics. Researchers at the University of Tokyo recently reported that this compound demonstrates selective inhibition of the Aurora B kinase, a key player in cell cycle regulation. This finding aligns with the growing trend of targeting mitotic pathways in cancer therapy.
The amino group in this molecule contributes to its solubility and bioavailability, making it suitable for oral administration. A 2024 clinical trial published in Cancer Research explored its potential as an anti-cancer agent, with preliminary results showing reduced tumor growth in xenograft models. The compound's ability to form hydrogen bonds with target proteins enhances its binding affinity, a critical factor in drug efficacy. This property is particularly relevant for designing molecules that interact with protein kinases, which are implicated in numerous diseases.
Recent advances in computational chemistry have further expanded the utility of 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine. Machine learning models developed by the European Bioinformatics Institute have identified this compound as a potential lead for developing small-molecule inhibitors of the PDK1 enzyme, which plays a role in metabolic disorders. The fluorine substitution pattern appears to optimize the molecule's ability to modulate signaling pathways, a concept that has gained traction in the field of precision medicine.
The pyridine ring structure of this compound provides a rigid scaffold that enhances its conformational stability. This feature is particularly valuable in the design of drugs targeting G-protein coupled receptors (GPCRs), which are among the most common therapeutic targets. A 2023 study in ACS Chemical Biology demonstrated that this compound can act as a partial agonist at certain GPCRs, suggesting its potential for modulating complex signaling networks. The fluorinated side chains may also contribute to its selectivity profile, reducing off-target effects.
Comparative studies with other fluorinated pyridine derivatives have revealed unique properties of 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine. For example, its fluorine-containing substituents exhibit different electronic effects compared to analogous compounds, which may influence its interaction with specific enzymes. This distinction is critical in the development of drugs with improved therapeutic indices. Researchers at the Max Planck Institute have reported that this compound demonstrates superior potency in inhibiting certain phosphatases, highlighting its potential in inflammatory disease management.
The amino group in this molecule can also serve as a site for further chemical modification, enabling the creation of prodrugs or conjugates with enhanced pharmacokinetic properties. A 2024 study in Drug Discovery Today explored the possibility of attaching targeting moieties to this compound, which could improve its delivery to specific tissues. This approach aligns with the trend toward personalized medicine, where drugs are designed to address the unique characteristics of individual patients.
Recent advances in synthetic chemistry have made the production of 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine more efficient and scalable. Green chemistry approaches have been employed to minimize environmental impact, a growing concern in pharmaceutical manufacturing. The fluorinated pyridine core has also been incorporated into hybrid molecules that combine multiple therapeutic functions, a strategy that has shown promise in the treatment of complex diseases like cancer and neurodegenerative disorders.
Despite its promising properties, challenges remain in the development of 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine as a therapeutic agent. Issues such as potential toxicity and the need for further optimization of its pharmacokinetic profile require continued research. However, the compound's unique structural features position it as a valuable candidate for drug discovery, particularly in the context of targeted therapies for oncology and inflammatory diseases.
As research into this compound progresses, its role in the development of novel therapeutics is expected to expand. The fluorinated pyridine framework offers a versatile platform for creating drugs with improved efficacy and safety profiles. Ongoing studies are exploring its potential in combination therapies, where it could synergize with other agents to achieve better clinical outcomes. The amino group and fluorine-containing substituents continue to be focal points for innovation, reflecting the dynamic nature of pharmaceutical research in the 21st century.
Ultimately, 6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine represents a significant advancement in the field of medicinal chemistry. Its unique combination of fluorine atoms and an amino group provides a foundation for developing drugs with enhanced biological activity. As new technologies and methodologies continue to emerge, the potential applications of this compound are likely to expand, further solidifying its importance in the pursuit of innovative therapeutic solutions.
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